4-(Trifluoromethyl)thiophenol: A Comprehensive Technical Guide for Scientific Professionals
4-(Trifluoromethyl)thiophenol: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Examination of a Key Building Block in Modern Chemistry and Drug Development
Introduction: The Significance of 4-(Trifluoromethyl)thiophenol
4-(Trifluoromethyl)thiophenol, identified by the CAS number 825-83-2, is a halogenated aromatic organosulfur compound that has emerged as a critical building block in various scientific sectors, most notably in pharmaceutical and agrochemical development.[1][2] Its molecular structure, featuring a thiol (-SH) group and a potent electron-withdrawing trifluoromethyl (-CF₃) group on a benzene ring, imparts a unique combination of reactivity and physicochemical properties.[1] This guide offers a detailed exploration of 4-(trifluoromethyl)thiophenol, from its fundamental properties to its synthesis and applications, tailored for researchers, scientists, and professionals in drug development.
The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl group, is a cornerstone of modern medicinal chemistry.[3] This moiety is known to enhance key pharmacological parameters including metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] Consequently, 4-(trifluoromethyl)thiophenol serves as an invaluable intermediate for introducing the trifluoromethyl group into target molecules, thereby optimizing their therapeutic potential.[1][4]
Physicochemical and Spectroscopic Profile
4-(Trifluoromethyl)thiophenol typically presents as a clear, colorless to pale yellow liquid with a distinct, pungent odor characteristic of thiols.[1][6] Its key physical and chemical properties are summarized below for quick reference.
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)thiophenol
| Property | Value | Source(s) |
| CAS Number | 825-83-2 | [1][2][6][7] |
| Molecular Formula | C₇H₅F₃S | [1][2][6][7] |
| Molecular Weight | 178.17 g/mol | [6][7] |
| Appearance | Clear colorless to light yellow liquid | [1][6] |
| Boiling Point | 68-72 °C (15 mmHg) | [6] |
| Density | 1.3 g/cm³ | [6] |
| Refractive Index | 1.492-1.494 | [6] |
| Water Solubility | Insoluble | [1][6][8] |
| pKa | 5.60 ± 0.10 (Predicted) | [1][6] |
Spectroscopic data is essential for the unambiguous identification and characterization of 4-(trifluoromethyl)thiophenol. Key spectral information is available through various databases.
Table 2: Spectroscopic Data References
| Spectroscopic Technique | Database/Source |
| Mass Spectrometry (GC-MS) | NIST[7][9] |
| Infrared (IR) Spectroscopy | NIST, Alfa Aesar[7][10] |
| Raman Spectroscopy | Alfa Aesar[7] |
Synthesis and Mechanistic Considerations
The synthesis of 4-(trifluoromethyl)thiophenol can be achieved through several established routes in organic chemistry. The choice of a particular method often depends on the desired scale, purity requirements, and available starting materials.
Common Synthetic Pathways
-
Nucleophilic Aromatic Substitution: A prevalent method involves the reaction of 1-bromo-4-(trifluoromethyl)benzene with a sulfur source, such as sodium hydrosulfide. This reaction is typically conducted under elevated temperature and pressure.[1]
-
Reduction of Disulfide: The corresponding disulfide, bis(4-(trifluoromethyl)phenyl) disulfide, can be reduced to yield 4-(trifluoromethyl)thiophenol.
-
Lithiation and Sulfur Quenching: An alternative approach involves the lithiation of (trifluoromethyl)benzene, followed by quenching with elemental sulfur and subsequent protonation to afford the desired thiophenol.[1]
Illustrative Synthetic Workflow: Nucleophilic Aromatic Substitution
The following diagram outlines a generalized workflow for the synthesis of 4-(trifluoromethyl)thiophenol via nucleophilic aromatic substitution.
Caption: A generalized workflow for the synthesis of 4-(Trifluoromethyl)thiophenol.
Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the preparation of a substituted thiophenol, which can be adapted for 4-(trifluoromethyl)thiophenol. This method involves the reaction of an electron-withdrawing substituted halogenated benzene with a hydrogensulfhydrylating reagent in an aprotic polar solvent.[11]
Materials:
-
4-Chlorobenzotrifluoride
-
Sodium hydrosulfide (NaHS)
-
N,N-Dimethylformamide (DMF)
-
Dilute sulfuric acid
Procedure:
-
In a suitable reaction vessel, combine 4-chlorobenzotrifluoride and sodium hydrosulfide in N,N-dimethylformamide.
-
Stir the mixture at a temperature between 50°C and 150°C for 12 to 18 hours.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add dilute sulfuric acid with stirring to acidify the mixture to a pH of 2-5.[11]
-
The product, 4-(trifluoromethyl)thiophenol, can then be isolated by distillation.[11]
Applications in Drug Discovery and Beyond
The unique properties conferred by the trifluoromethyl group make 4-(trifluoromethyl)thiophenol a highly sought-after intermediate in several fields.
Pharmaceuticals
In drug discovery, the incorporation of a trifluoromethyl group can significantly enhance a molecule's therapeutic profile.[4][12] Specifically, it can:
-
Increase Lipophilicity: This can improve membrane permeability, leading to better absorption and distribution of the drug.[4][5]
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can prolong the drug's half-life.[4][5]
-
Modulate Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to stronger interactions with its biological target.[4]
These beneficial effects have led to the use of 4-(trifluoromethyl)thiophenol in the synthesis of a wide range of therapeutic agents, including anti-inflammatory, antiviral, and anticancer drugs.[4]
Agrochemicals
Similar to its role in pharmaceuticals, 4-(trifluoromethyl)thiophenol is a key building block in the development of modern pesticides, herbicides, and fungicides.[4][5] The resulting agrochemicals often exhibit enhanced potency and environmental stability.[4][5]
Materials Science
Beyond life sciences, 4-(trifluoromethyl)thiophenol finds applications in materials science for the preparation of specialty polymers and as a ligand in catalysis.[1]
Handling, Safety, and Storage
As a reactive chemical, proper handling and storage of 4-(trifluoromethyl)thiophenol are paramount to ensure safety and maintain its integrity.
Safety and Hazard Information
4-(Trifluoromethyl)thiophenol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[13][14] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[8][13]
Table 3: GHS Hazard Statements
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [13] |
| H312 | Harmful in contact with skin | [13] |
| H315 | Causes skin irritation | [13] |
| H319 | Causes serious eye irritation | [13] |
| H332 | Harmful if inhaled | [13] |
| H335 | May cause respiratory irritation | [13] |
Personal Protective Equipment (PPE) and Handling
When handling 4-(trifluoromethyl)thiophenol, it is crucial to use appropriate personal protective equipment, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[8]
Storage and Stability
4-(Trifluoromethyl)thiophenol is sensitive to air and should be stored under an inert atmosphere, such as nitrogen or argon.[1][15] It should be kept in a cool, dry place, typically between 2-8°C, in a tightly sealed container.[1][6] It is incompatible with strong oxidizing agents.[15]
Conclusion
4-(Trifluoromethyl)thiophenol is a versatile and valuable reagent in modern chemical synthesis. Its unique structural features, particularly the presence of the trifluoromethyl group, make it an indispensable tool for medicinal chemists and materials scientists seeking to modulate the properties of organic molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in research and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. [Link]
-
RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. [Link]
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National Center for Biotechnology Information. 4-(Trifluoromethyl)thiophenol. PubChem Compound Database. [Link]
- Google Patents.
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National Institute of Standards and Technology. 4-(Trifluoromethyl)thiophenol. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology. 4-(Trifluoromethyl)thiophenol. NIST Chemistry WebBook. [Link]
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ChemBK. 4-(Trifluoromethyl)thiophenol. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). [Link]
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